molecular formula C12H10O2 B13807527 2-Decene-4,6,8-triyn-1-ol, acetate, (E)- CAS No. 52940-10-0

2-Decene-4,6,8-triyn-1-ol, acetate, (E)-

Cat. No.: B13807527
CAS No.: 52940-10-0
M. Wt: 186.21 g/mol
InChI Key: GXUIUUBXOVYQEP-MDZDMXLPSA-N
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Description

(E)-2-Decene-4,6,8-triyn-1-ol acetate is a chemical compound with a unique structure characterized by multiple triple bonds and an acetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Decene-4,6,8-triyn-1-ol acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of acetylene derivatives and aldehydes under specific reaction conditions to form the desired product. The reaction conditions often include the use of catalysts, such as palladium or copper, to facilitate the formation of the triple bonds.

Industrial Production Methods

Industrial production of (E)-2-Decene-4,6,8-triyn-1-ol acetate may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Decene-4,6,8-triyn-1-ol acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

(E)-2-Decene-4,6,8-triyn-1-ol acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-Decene-4,6,8-triyn-1-ol acetate involves its interaction with specific molecular targets and pathways. The compound’s multiple triple bonds and acetate group allow it to participate in various biochemical reactions. For example, it can inhibit certain enzymes or interact with cellular membranes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Decyne-4,6,8-triyn-1-ol: Similar structure but lacks the acetate group.

    2-Decene-4,6,8-triyn-1-ol: Similar structure but lacks the acetate group.

    2-Decene-4,6,8-triyn-1-ol methyl ester: Similar structure but has a methyl ester group instead of an acetate group.

Uniqueness

(E)-2-Decene-4,6,8-triyn-1-ol acetate is unique due to the presence of both multiple triple bonds and an acetate functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

52940-10-0

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

[(E)-dec-2-en-4,6,8-triynyl] acetate

InChI

InChI=1S/C12H10O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h9-10H,11H2,1-2H3/b10-9+

InChI Key

GXUIUUBXOVYQEP-MDZDMXLPSA-N

Isomeric SMILES

CC#CC#CC#C/C=C/COC(=O)C

Canonical SMILES

CC#CC#CC#CC=CCOC(=O)C

Origin of Product

United States

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